3-Fluoro-1-methylpyridin-1-ium iodide
Overview
Description
3-Fluoro-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C₆H₇FIN. It is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a pyridinium ring, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium iodide typically involves the reaction of 3-fluoropyridine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Fluoropyridine+Methyl Iodide→3-Fluoro-1-methylpyridin-1-ium iodide
The reaction is usually conducted in an organic solvent such as acetone or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The pyridinium ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the pyridinium ring.
Scientific Research Applications
3-Fluoro-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a derivatization reagent in mass spectrometry to enhance the detection of certain molecules.
Biology: The compound is employed in the study of neurotransmitters and other biologically active molecules.
Industry: The compound is used in the synthesis of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium iodide involves its ability to interact with specific molecular targets. The fluorine atom and the pyridinium ring play crucial roles in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methylpyridin-1-ium iodide
- 3-Bromo-1-methylpyridin-1-ium iodide
- 3-Iodo-1-methylpyridin-1-ium iodide
Uniqueness
3-Fluoro-1-methylpyridin-1-ium iodide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
3-fluoro-1-methylpyridin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDQJRFWODLIPM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)F.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601803 | |
Record name | 3-Fluoro-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36913-37-8 | |
Record name | 3-Fluoro-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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